Ethyl 2,3-dioxopiperidine-4-carboxylate
Overview
Description
Ethyl 2,3-dioxopiperidine-4-carboxylate is a chemical compound with the molecular formula C8H11NO4 . It is used in research and has a molecular weight of 185.18 .
Molecular Structure Analysis
The molecular structure of Ethyl 2,3-dioxopiperidine-4-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains functional groups such as an ester and a dione .
Physical And Chemical Properties Analysis
Ethyl 2,3-dioxopiperidine-4-carboxylate is a crystalline solid . It should be stored in a dark place, sealed, and at room temperature . The boiling point of this compound is not specified .
Scientific Research Applications
1. Synthesis of Functionalized Compounds
Ethyl 2,3-dioxopiperidine-4-carboxylate plays a crucial role in the synthesis of various complex organic compounds. For instance, Zhu et al. (2003) demonstrated its use in a phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines, which are significant in medicinal chemistry (Zhu, Lan, & Kwon, 2003). Similarly, Wang et al. (2008) used it in the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential pharmaceutical applications (Wang, Liu, Cao, & Wang, 2008).
2. Inhibitor Development
Palanki et al. (2002) highlighted its use in the development of inhibitors for AP-1 and NF-κB mediated gene expression. This application is particularly relevant in the field of gene therapy and drug development (Palanki et al., 2002).
3. Catalysis and Chemical Reactions
In catalysis, the compound is used to facilitate various chemical reactions. Jiang et al. (2012) described its role in an iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, a process advantageous due to its mild reaction conditions and good yields (Jiang, Wang, & Wang, 2012).
4. Polymer Chemistry
Ethyl 2,3-dioxopiperidine-4-carboxylate also finds applications in polymer chemistry. Pang et al. (2003) reported its use in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, showcasing its role in producing polymers with specific properties (Pang, Ritter, & Tabatabai, 2003).
5. Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized compounds using Ethyl 2,3-dioxopiperidine-4-carboxylate and tested them for antimicrobial and antioxidant activities. Their findings revealed significant potential in these areas (Raghavendra et al., 2016).
Safety And Hazards
The compound is classified as a warning signal word . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
ethyl 2,3-dioxopiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h5H,2-4H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMPBTFWKORAQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295355 | |
Record name | ethyl 2,3-dioxopiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dioxopiperidine-4-carboxylate | |
CAS RN |
30727-21-0 | |
Record name | Ethyl 2,3-dioxo-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 101468 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002703641 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3-dioxopiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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